molecular formula C15H15ClN2O B085296 Nortetrazepam CAS No. 10379-11-0

Nortetrazepam

Cat. No. B085296
CAS RN: 10379-11-0
M. Wt: 274.74 g/mol
InChI Key: FDRMSENAXZDFTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzodiazepines like nortetrazepam often involves complex chemical reactions. For instance, a commercial synthesis pathway has been developed for nitrazepam (closely related to nortetrazepam), which involves the interaction of 2-chloro-5-nitrobenzophenone with ethylenediamine, followed by the oxidation of the intermediate benzodiazepine to benzodiazepinone. This method showcases the intricate steps involved in synthesizing benzodiazepine derivatives, including nortetrazepam, and highlights the chemical expertise required to produce such compounds (Anikeev et al., 2005).

Scientific Research Applications

  • Nortetrazepam is a metabolite of tetrazepam, and its pharmacokinetics have been studied in humans. Tetrazepam is rapidly absorbed and largely distributed in the body, with its metabolism leading to the presence of only small levels of active metabolites like nortetrazepam in serum (Baumgärtner, Cautreels, & Langenbahn, 1984).

  • Spectrophotometric and polarographic investigations of nortetrazepam, among other benzodiazepines, have been conducted, providing insights into their chemical properties such as pKa values and reduction processes (Volke, Ellaithy, & Manoušek, 1978).

  • The metabolism of nitrazepam, a related compound, by Clostridium leptum, a bacterium in the human intestinal tract, indicates the biotransformation capabilities of gut microbiota, which could be relevant for nortetrazepam as well (Rafii, Sutherland, Hansen, & Cerniglia, 1997).

  • Benzodiazepines like nortetrazepam have been studied for their effects on memory and cognitive functions. Research shows that benzodiazepines can influence memory processing and cognitive performance (Jackson, Louwerens, Cnossen, & Jong, 2005).

  • The addictive properties and potential abuse of benzodiazepines have been explored in various studies. Benzodiazepines can induce muscle relaxation, control epileptic seizures, and produce amnesia, but they also have the potential for abuse and addiction (Tan, Rudolph, & Lüscher, 2011).

properties

IUPAC Name

7-chloro-5-(cyclohexen-1-yl)-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h4,6-8H,1-3,5,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRMSENAXZDFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2=NCC(=O)NC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146057
Record name Nortetrazepam [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nortetrazepam

CAS RN

10379-11-0
Record name 7-Chloro-5-(1-cyclohexen-1-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10379-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nortetrazepam [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010379110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nortetrazepam [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORTETRAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWL441R6EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
J Volke, MM Ellaithy, O Manoušek - Talanta, 1978 - Elsevier
Three recently introduced benzodiazepine derivatives, tetrazepam (I), nortetrazepam (II) and menitrazepam (III) have been subjected to spectral and polarographic investigation. From …
Number of citations: 7 www.sciencedirect.com
A Baumann, W Lohmann, B Schubert… - … of Chromatography A, 2009 - Elsevier
… basically comprises the N-demethylation to nortetrazepam and the formation of 3-hydroxytetrazepam, … Besides that, hydroxytetrazepam, hydroxylated nortetrazepam and some isomeric …
Number of citations: 94 www.sciencedirect.com
MG Baumgärtner, W Cautreels… - Arzneimittel …, 1984 - europepmc.org
… Tetrazepam and nortetrazepam were measured in serum using a selective and sensitive HPLC method. Urinary metabolites were identified after acid hydrolysis and thin-layer …
Number of citations: 19 europepmc.org
AS Lemaire-Hurtel, JC Alvarez - Toxicological aspects of drug-facilitated …, 2014 - Elsevier
Drugs involved in drug-facilitated crime (DFC) include pharmaceutical drugs such as benzodiazepines and derivatives (zolpidem, zopiclone or zaleplon), which are involved in more …
Number of citations: 9 www.sciencedirect.com
B Schubert, M Pavlic, K Libiseller… - Analytical and bioanalytical …, 2008 - Springer
… According to the manufacturer, tetrazepam should be demethylated to nortetrazepam and hydroxylated to 3-hydroxytetrazepam in the body, the latter being the main metabolite in urine …
Number of citations: 16 link.springer.com
CL Zirkle, C Kaiser - Annual Reports in Medicinal Chemistry, 1973 - Elsevier
Publisher Summary This chapter presents results of studies that analyze antipsychotic and antianxiety agents. The use of long-acting fluphenazine in the management of schizophrenia …
Number of citations: 2 www.sciencedirect.com
KC Honeychurch, JP Hart - Insciences J., 2014 - journal.insciences.org
Benzodiazepines are an important class of drugs commonly administered with a potential for abuse and environmental pollution. This review focuses on the liquid chromatographic …
Number of citations: 27 journal.insciences.org
G Fatemeh, HM Hossein, A Maryam… - Egyptian Journal of …, 2018 - search.proquest.com
Background Offenders performing drug-facilitated crime (DFC) generally choose their drug based on its availability and their own attitude. Prevalence of DFC has increased in our …
Number of citations: 0 search.proquest.com
M Schulz, A Schmoldt - Die Pharmazie-An International Journal …, 2003 - ingentaconnect.com
In order to assess the significance of drug levels measured in clinical and forensic toxicology as well as for Therapeutic Drug Monitoring (TDM) it is essential that good collections of …
Number of citations: 643 www.ingentaconnect.com
KC Honeychurch - Biosensors, 2019 - mdpi.com
The benzodiazepine class of drugs are characterised by a readily electrochemically reducible azomethine group. A number are also substituted by other electrochemically active nitro, N…
Number of citations: 18 www.mdpi.com

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